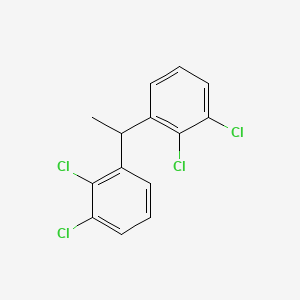
1-(Phenylselanyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylselanyl)naphthalene is an organic compound that belongs to the class of organoselenium compounds It consists of a naphthalene ring system substituted with a phenylselanyl group at the 1-position
Preparation Methods
The synthesis of 1-(Phenylselanyl)naphthalene typically involves the chalcogenylation of naphthalene derivatives. One common method is the selective C1 chalcogenylation of 2-naphthols or 2-naphthylamines using iron(III) chloride (FeCl3) and potassium iodide (KI) as catalysts. The reaction is carried out in dimethyl sulfoxide (DMSO) at 110°C for 24 hours, producing the desired compound with yields ranging from 42% to 97% .
Chemical Reactions Analysis
1-(Phenylselanyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Phenylselanyl)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Medicine: The compound is investigated for its potential use in developing new therapeutic agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Phenylselanyl)naphthalene involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is believed to be responsible for the compound’s potential antioxidant and anticancer effects .
Comparison with Similar Compounds
1-(Phenylselanyl)naphthalene can be compared with other similar organoselenium compounds, such as:
1-(Phenylselanyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Phenylselanyl)anthracene: Contains an anthracene ring system, which has three fused benzene rings.
1-(Phenylselanyl)phenanthrene: Features a phenanthrene ring system, which is another type of polycyclic aromatic hydrocarbon.
The uniqueness of this compound lies in its naphthalene ring system, which provides distinct chemical properties and reactivity compared to other organoselenium compounds .
Properties
CAS No. |
65490-21-3 |
|---|---|
Molecular Formula |
C16H12Se |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
1-phenylselanylnaphthalene |
InChI |
InChI=1S/C16H12Se/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
AJKRRKYBAZGYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


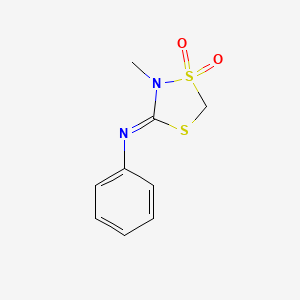
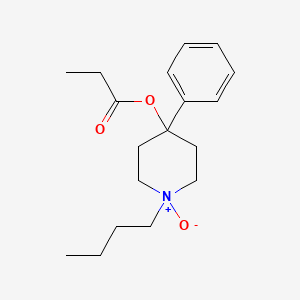
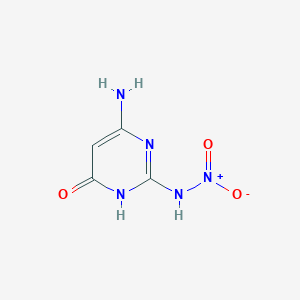

![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)
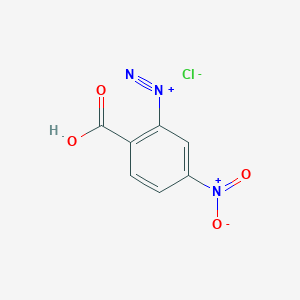

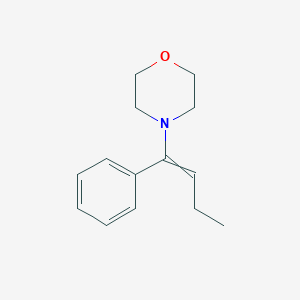



![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
